molecular formula C9H10ClNO4S B1369914 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride CAS No. 918933-10-5

4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride

Cat. No.: B1369914
CAS No.: 918933-10-5
M. Wt: 263.7 g/mol
InChI Key: KHBDWOMPMQJUKQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO4S. It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a methoxy group, a methylamino carbonyl group, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonyl chloride and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or chloroform. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.

Scientific Research Applications

4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme inhibition and protein modification.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying biological molecules and studying their functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: Lacks the methylamino carbonyl group.

    3-[(Methylamino)carbonyl]benzenesulfonyl chloride: Lacks the methoxy group.

    4-Methoxy-3-nitrobenzenesulfonyl chloride: Contains a nitro group instead of the methylamino carbonyl group.

Uniqueness

4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is unique due to the presence of both the methoxy and methylamino carbonyl groups, which confer specific reactivity and properties. This combination of functional groups makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

4-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11-9(12)7-5-6(16(10,13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBDWOMPMQJUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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